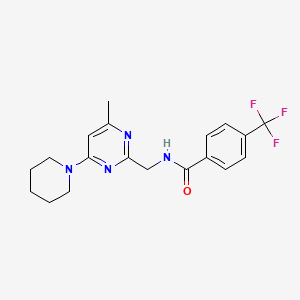
N-((4-Methyl-6-(Piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(Trifluormethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
BenchChem offers high-quality N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Gezielte Kinase-Inhibition: Die Struktur der Verbindung deutet auf eine mögliche Kinase-Inhibitionsaktivität hin. Forscher untersuchen ihre Rolle bei der Modulation spezifischer Kinasen, die an zellulären Signalwegen beteiligt sind, was zur Entwicklung neuer Medikamente gegen Krebs, entzündliche Erkrankungen oder neurodegenerative Erkrankungen führen könnte .
- Antikrebsmittel: Die Untersuchung der Auswirkungen der Verbindung auf Krebszelllinien kann ihr Potenzial als Antikrebsmittel aufdecken. Forscher untersuchen ihre Auswirkungen auf Zellproliferation, Apoptose und Metastasenhemmung .
Medizinische Chemie und Medikamentenentwicklung
Biologische Aktivität
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring a piperidine ring and trifluoromethyl substitution, has made it a subject of extensive research for its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It has a molecular weight of approximately 367.4 g/mol. The presence of both piperidine and pyrimidine moieties contributes to its diverse biological interactions.
1. Anticancer Properties
Research has indicated that N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide exhibits significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit various kinases involved in cancer cell proliferation. The mechanism often involves the inhibition of signaling pathways critical for tumor growth.
Table 1: Anticancer Activity Data
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | FGFR1 | 69.1 | |
| Compound B | FGFR2 | 25.3 | |
| N-(trifluoromethyl) derivative | EGFR | 30.2 |
2. Antiviral Activity
The compound has also been studied for its antiviral properties, particularly against viruses such as Ebola. In vitro assays demonstrated that related piperidine derivatives showed promising results in inhibiting viral entry into cells.
Case Study: Anti-Ebola Activity
A study evaluated the anti-Ebola activity of structurally similar compounds, revealing that certain derivatives displayed EC50 values as low as 0.64 µM, indicating potent inhibitory effects against viral replication while maintaining selectivity indices greater than 10 .
3. Antimicrobial Properties
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide has been assessed for antimicrobial activity against various bacterial strains. Preliminary data suggest that it may possess broad-spectrum antimicrobial effects, making it a candidate for further development in treating infections.
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within target cells, leading to modulation of their activity. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting processes such as proliferation and apoptosis.
Eigenschaften
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-13-11-17(26-9-3-2-4-10-26)25-16(24-13)12-23-18(27)14-5-7-15(8-6-14)19(20,21)22/h5-8,11H,2-4,9-10,12H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLQREOQWAFUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














